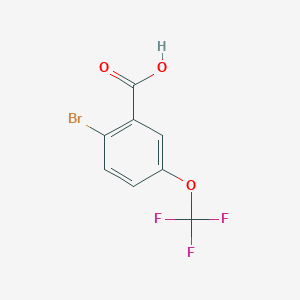

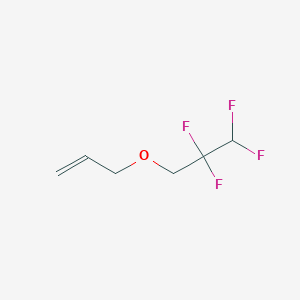

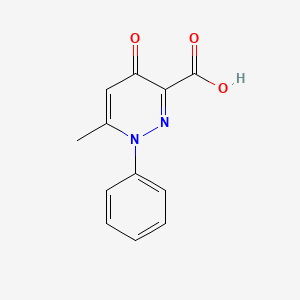

1-溴-2-(1,3-二氧戊环-2-基甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of complex brominated benzene derivatives is a common theme, as seen in the total synthesis of a biologically active natural product involving a brominated benzyl benzene diol , and the preparation of sterically hindered aryl bromides . These studies suggest that the synthesis of brominated aromatic compounds is of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex and often requires multiple steps. For example, the natural product mentioned earlier was synthesized in five steps with an overall yield of 34% . Another study reports the synthesis of a brominated benzene derivative intended as a precursor for graphene nanoribbons, which involved characterization techniques such as NMR and IR spectroscopy . These examples indicate that the synthesis of "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would likely involve multi-step reactions, possibly including bromination and protective group strategies.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, as indicated by the presence of rotational isomers and the observation of coalescence in NMR spectra at elevated temperatures . X-ray crystallography has been used to determine the structures of several bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as hydrogen bonding and Br...Br contacts . These findings suggest that "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would also exhibit interesting structural features, potentially including non-classical hydrogen bonding and pi interactions.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can lead to a variety of chemical transformations. For instance, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic pathways . Additionally, the synthesis of 1,3-dioxolane derivatives involves condensation, reduction, sulfonylation, and bromination reactions . These studies imply that "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" could participate in similar reactions, serving as a versatile intermediate for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by their substituents. For example, the presence of bulky alkyl groups can lead to the formation of rotational isomers and affect the compound's melting and boiling points . The introduction of electron-withdrawing groups such as trifluoromethyl can enhance the reactivity towards organometallic synthesis . These insights suggest that the physical and chemical properties of "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would be shaped by the dioxolane group, potentially affecting its solubility, reactivity, and stability.

科学研究应用

合成和结构表征

1-溴-2-(1,3-二氧戊环-2-基甲基)苯及其衍生物主要用于合成复杂化合物。例如,源自类似溴化合物的 2-溴-1,3-双(三唑-1-基甲基)苯配体已被合成并表征,用作吸附溶出伏安法中镍的超痕量测定的络合剂 (Hurtado 等,2013)。

晶体结构分析

与 1-溴-2-(1,3-二氧戊环-2-基甲基)苯相似的 3,5-双(1,3-噁唑啉-2-基)苯的同构溴和碘衍生物已被检查其超分子特征,如氢键和 π-π 相互作用。这些研究有助于理解分子相互作用和结构 (Stein 等,2015)。

有机金属合成

通过涉及类似溴化合物的反应合成的 1,3-二溴-5-(二茂铁乙炔基)苯等化合物,因其电化学性质而受到研究。此类研究对于有机金属化学领域至关重要,用于开发具有独特电子性质的新材料 (Fink 等,1997)。

内酯化过程

在化学合成中,1-溴-2-(1,3-二氧戊环-2-基甲基)苯衍生物用于内酯化过程。例如,三氟乙酸介导的叔丁基 2-(1,3-二氧戊-2-基)苯甲酸酯内酯化提供了一种制备异苯并呋喃-1(3H)-酮的有效方法,这在合成有机化学中很重要 (Kobayashi & Kuroda,2014)。

碎裂研究

使用涉及类似于 1-溴-2-(1,3-二氧戊环-2-基甲基)苯的卤代化合物的反应,碳水化合物异头烷氧基自由基的碎裂提供了合成卤代溴化合物的新的合成途径。此类研究在有机合成中至关重要,为创建复杂分子提供了新的方法 (González 等,2003)。

荧光研究

1-溴-2-(1,3-二氧戊环-2-基甲基)苯衍生物的合成和荧光性质研究有助于开发新的荧光材料。这些材料在传感器和生物成像等领域具有潜在应用 (左琦,2015)。

属性

IUPAC Name |

2-[(2-bromophenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFSTIQYCXISNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373653 |

Source

|

| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96557-36-7 |

Source

|

| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is 2-(2-Bromobenzyl)-1,3-dioxolane a useful compound in organic synthesis?

A1: 2-(2-Bromobenzyl)-1,3-dioxolane serves as a valuable chiral building block in organic synthesis, specifically for creating enantiomerically pure compounds. The research highlights its use in preparing chiral 2-(2-Bromobenzyl)-1,3-dioxolanes. These compounds are then employed to control the stereochemistry during reactions with other molecules. [, ]

Q2: How does the chirality of the 1,3-dioxolane moiety in 2-(2-Bromobenzyl)-1,3-dioxolane influence the synthesis of 1-Aryl-1,2,3,4-tetrahydroisoquinolines?

A2: The researchers explored the ability of the chiral 1,3-dioxolane group to control diastereoselectivity during the addition of aryllithium species (derived from 2-(2-Bromobenzyl)-1,3-dioxolane) to acylimines. [] They discovered that different chiral 1,3-dioxolane groups led to varying ratios of diastereomeric products. This highlights the significance of the chiral 1,3-dioxolane in influencing the stereochemical outcome of the reaction and enabling the synthesis of specific diastereomers of 1-Aryl-1,2,3,4-tetrahydroisoquinolines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)